SarTATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

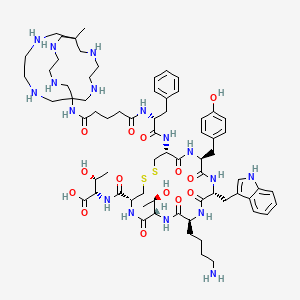

It is a somatostatin analogue that leverages the unique properties of Copper-67 to deliver targeted radiation therapy to somatostatin receptor-expressing tumors, such as meningiomas and neuroblastomas . This compound is particularly notable for its potential to treat cancers that are unresponsive to conventional therapies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SarTATE involves the conjugation of the peptide octreotate with the chelator MeCOSar, which has a high affinity for copper. The radiolabelling process typically involves the following steps:

Preparation of the Peptide: The octreotate peptide is dissolved in a buffer solution.

Radiolabelling: Copper-67 is added to the peptide solution and allowed to react under controlled conditions.

Purification: The reaction mixture is passed through a solid-phase extraction cartridge to remove unreacted materials and impurities.

Formulation: The purified product is reformulated in saline for clinical use.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis and radiolabelling processes. The production of Copper-67 itself is achieved through neutron irradiation of zinc targets, followed by chemical separation and purification . The automated synthesis of this compound using GMP-compliant radiosynthesis modules ensures high yield and consistency, making it suitable for clinical trials and therapeutic applications .

化学反应分析

Types of Reactions

SarTATE primarily undergoes radiolabelling reactions where Copper-67 is chelated by the MeCOSar chelator. This process involves coordination chemistry, where the copper ion forms stable complexes with the chelator.

Common Reagents and Conditions

Copper-67: The radioactive isotope used for therapeutic purposes.

MeCOSar Chelator: A bifunctional chelator that binds copper ions.

Buffer Solutions: Used to maintain the pH and stability of the reaction mixture.

Solid-Phase Extraction Cartridges: Used for purification of the final product.

Major Products Formed

The major product formed is the Copper-67 labelled this compound, which is a stable complex of Copper-67 with the octreotate peptide .

科学研究应用

SarTATE has a wide range of applications in scientific research, particularly in the fields of nuclear medicine and oncology:

Cancer Therapy: This compound is used in peptide receptor radionuclide therapy (PRRT) for treating somatostatin receptor-expressing tumors, such as neuroblastomas and meningiomas

Diagnostic Imaging: Copper-64 labelled this compound is used for positron emission tomography (PET) imaging to detect and monitor tumors.

作用机制

SarTATE exerts its effects by binding to somatostatin receptors on the surface of tumor cells. Somatostatin is a peptide hormone that regulates the endocrine system and inhibits the release of several other hormones and growth factors. Upon binding to these receptors, Copper-67 emits beta particles, delivering localized radiation therapy to the tumor cells. This targeted approach maximizes tumor cell destruction while minimizing damage to surrounding healthy tissues .

相似化合物的比较

SarTATE is unique in its use of Copper-67 for targeted radiotherapy. Similar compounds include:

DOTATATE: A somatostatin analogue labelled with Lutetium-177, used for PRRT.

DOTATOC: Another somatostatin analogue labelled with Lutetium-177, used for similar applications.

DOTANOC: A somatostatin analogue labelled with Gallium-68, used for PET imaging.

This compound stands out due to its dual diagnostic and therapeutic capabilities, making it a versatile tool in the management of neuroendocrine tumors .

属性

IUPAC Name |

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUFICPASZINEN-NMNXQNEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H103N17O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1458.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)

![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![3-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)